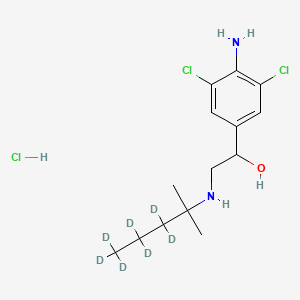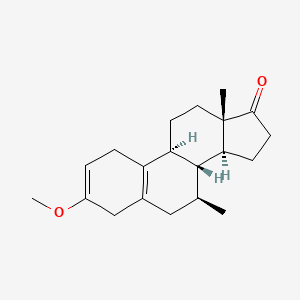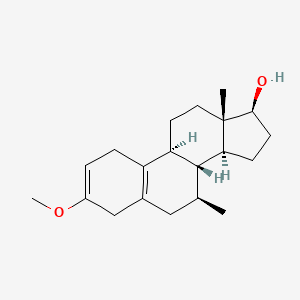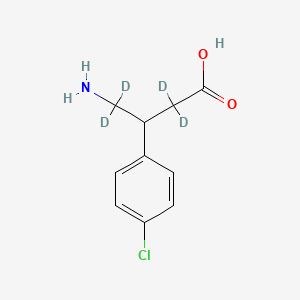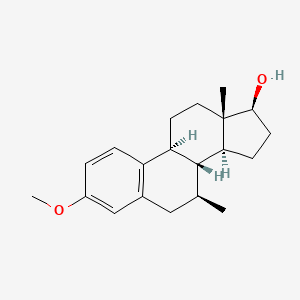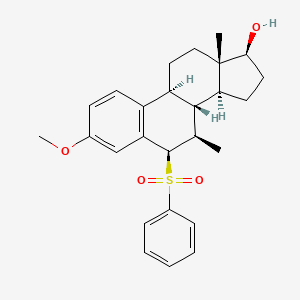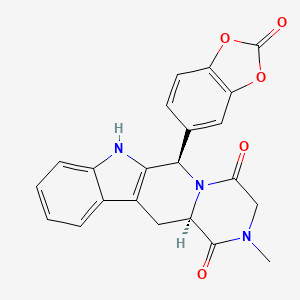
Tadalafil dioxolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tadalafil dioxolone, also known as this compound, is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2’-Oxo Tadalafil, also known as Tadalafil Dioxolone, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that is involved in the regulation of blood flow in certain parts of the body .
Mode of Action
2’-Oxo Tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an increase in cGMP levels, which in turn triggers a series of biochemical events leading to the relaxation of smooth muscle cells. This relaxation allows for increased blood flow, which is particularly relevant in the treatment of conditions like erectile
生化学分析
Biochemical Properties
2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.
Cellular Effects
The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy
Metabolic Pathways
Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .
Transport and Distribution
Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.
Subcellular Localization
Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.
特性
IUPAC Name |
(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWNUEJPRUVNTD-FOIQADDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-17-2 |
Source


|
| Record name | Tadalafil dioxolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
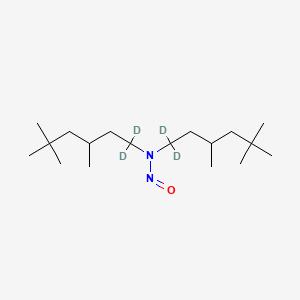
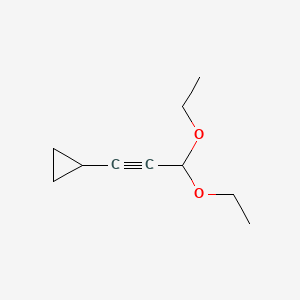

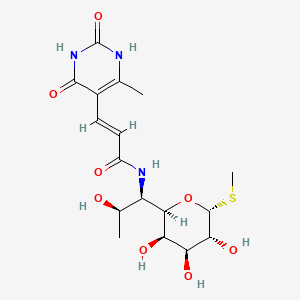
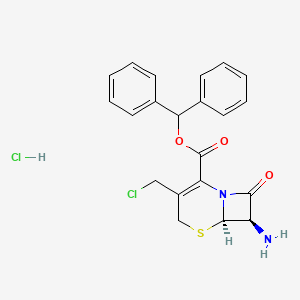
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)
